24-Methylenecycloartanol acetate 24-Methylenecycloartanol acetate 1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahyd ro-1H-cyclopenta[a]cyclopropa is a natural product found in Dracaena cinnabari, Hoya australis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1259-94-5
VCID: VC0224003
InChI: InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1
SMILES: CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C
Molecular Formula: C33H54O2
Molecular Weight: 482.8 g/mol

24-Methylenecycloartanol acetate

CAS No.: 1259-94-5

Cat. No.: VC0224003

Molecular Formula: C33H54O2

Molecular Weight: 482.8 g/mol

* For research use only. Not for human or veterinary use.

24-Methylenecycloartanol acetate - 1259-94-5

Specification

CAS No. 1259-94-5
Molecular Formula C33H54O2
Molecular Weight 482.8 g/mol
IUPAC Name [(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Standard InChI InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1
SMILES CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C
Canonical SMILES CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

24-Methylenecycloartanol acetate (C33H54O2) is a cycloartane-type triterpene with a molecular weight of 482.8 g/mol . The compound features a characteristic cyclopropane ring system that distinguishes cycloartane triterpenes from other triterpene classes. Its chemical structure includes an acetate moiety attached to the triterpene skeleton at the C-3 position.

Chemical Identifiers

The compound has several chemical identifiers and synonyms as documented in chemical databases:

ParameterInformation
PubChem CID13151740
CAS Number1259-94-5
Molecular FormulaC33H54O2
Molecular Weight482.8 g/mol
IUPAC Name[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate
Other IdentifiersNikkaji Number: J131.895K, Wikidata: Q104949372

Table 1: Chemical identifiers of 24-Methylenecycloartanol acetate

Synonyms

The compound is known by several synonyms in scientific literature:

  • 24-Methylenecycloartanol acetate

  • 24-Methylenecycloartanyl acetate

  • 9,19-Cyclolanostan-3-ol, 24-methylene-, 3-acetate, (3beta)-

  • 24-Methylene-9,19-cyclolanostan-3-yl acetate

  • 1-(4-Isopropyl-1-methyl-4-pentenyl)-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa

Natural Occurrence

24-Methylenecycloartanol acetate has been identified in various plant species and tissues, with particularly high concentrations observed in certain plant latexes.

Plant Sources

The compound has been reported in several plant species:

  • Goniophlebium niponicum (a fern species)

  • Zea mays (corn/maize)

  • Euphorbia species (latex-producing plants)

  • Rice bran

  • Barley

Research on Euphorbia species has shown that 24-methylenecycloartanol acetate is more abundant in latexes than in other plant organs such as leaves and roots . It is one of several cycloartane analogues, including 24-methylenecycloartanone and its parent compound 24-methylenecycloartanol, that concentrate in plant latices.

Distribution in Plant Tissues

Studies have shown that 24-methylenecycloartanol acetate and related cycloartane triterpenes exhibit tissue-specific distribution patterns:

Plant TissueRelative AbundanceNotes
LatexHighOver eight times higher than in other tissues
LeavesLow-
RootsLow-
Seeds/NutsVariablePresent in rice bran, shea nuts

Table 2: Distribution of 24-methylenecycloartanol acetate in different plant tissues

Biosynthesis and Metabolism

Biosynthetic Pathway

24-Methylenecycloartanol acetate is derived from the triterpene biosynthetic pathway. The parent compound, 24-methylenecycloartanol, is an intermediate in phytosterol biosynthesis in plants. The acetylation of 24-methylenecycloartanol at the C-3 position results in the formation of 24-methylenecycloartanol acetate.

Isomerization Reactions

Research has demonstrated that 24-methylenecycloartanol can undergo isomerization to form cyclobranol. This transformation involves the translocation of a double bond in the side carbon chain and occurs in the presence of hydrogen ions. Experimental studies have shown that this isomerization proceeds most efficiently when catalyzed by sulfuric acid in isopropyl alcohol as a solvent .

The isomerization reaction is significant because cyclobranol is found in some commercial oryzanols (derived from rice bran) but is absent in crude rice bran oil. This suggests that cyclobranol formation occurs during processing rather than being naturally present in the plant material .

Biological Activities

24-Methylenecycloartanol acetate has demonstrated several biological activities that make it a compound of interest for potential pharmaceutical and agricultural applications.

Role in Plant Defense Mechanisms

Research on plant latexes, particularly those from Euphorbia species, indicates that 24-methylenecycloartanol acetate may play a role in plant defense systems.

Studies have shown that latex-specific triterpenes, including 24-methylenecycloartanol acetate, form part of a multi-pronged defense system against pathogens. While polyisoprenes in latex create a physical barrier, cycloartanol compounds provide chemical protection, particularly against fungi that can eventually penetrate the rubber barrier .

The minimum inhibitory concentration (MIC) of the related compound 24-methylenecycloartanol against the fungus Botrytis cinerea was found to be in the range of 500-1000 μg/mL. While this concentration is relatively high, suggesting moderate antifungal activity, research indicates that the compound's effectiveness may be enhanced in its natural context within latex, where polyisoprene acts as a dispersive agent .

Analytical Methods for Detection and Quantification

Various analytical methods have been employed to detect, identify, and quantify 24-methylenecycloartanol acetate in plant extracts and other samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is commonly used for the analysis of 24-methylenecycloartanol acetate and related compounds. In studies of Euphorbia latex, the following GC-MS parameters have been used:

  • Column: HP-5MS (30 m × 0.25 mm inner diameter, 0.25 μm film thickness)

  • Temperature program: Initial 60°C, increased by 5°C/min to 300°C, held for 10 min

  • Injector temperature: 320°C

  • Split ratio: 10:1

  • Carrier gas: Helium at 0.8 mL/min

  • MS scan range: 35-800 m/z

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC has been used to separate and detect 24-methylenecycloartanol acetate in plant extracts:

  • Stationary phase: HPTLC silica gel plates (60 F254)

  • Mobile phase: Toluene–ethyl acetate (8:2, v/v)

  • Application: Samples applied as 6 mm bands

  • Development: Automatic developer with 20 min saturation time and 37% humidity

  • Detection: Direct Analysis in Real Time-Mass Spectrometry (DART-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been employed to confirm the structure of 24-methylenecycloartanol acetate and related compounds. The cyclopropane moiety present in cycloartanol structures produces characteristic signals:

  • Two doublets at δ 0.55 (d, J = 4.0 Hz) and δ 0.35 (d, J = 4.0 Hz) assigned to the 19-endo and 19-exo protons, respectively

Mass Spectrometry

Mass spectrometry has been used to identify 24-methylenecycloartanol acetate in various samples. Characteristic mass fragments include:

  • Molecular ion [M+H]+ at m/z 483

  • Fragment ions that help distinguish it from other triterpene acetates

Research Applications

Plant Metabolomics Studies

24-Methylenecycloartanol acetate has been studied as part of plant metabolomic analyses, particularly in investigations of:

  • Geographical and inter-species variations in latex composition

  • Triterpene alcohol and fatty acid composition of shea nuts from different African countries

Medicinal Plant Research

The compound has been identified in studies of medicinal plants and their bioactive constituents:

  • Thai propolis research focusing on oral wound healing potential

  • Bangladeshi medicinal plant extracts with inhibitory effects on various biological processes

Comparative Studies with Related Compounds

24-Methylenecycloartanol acetate is often studied alongside related triterpenes to understand structure-activity relationships and biosynthetic pathways.

CompoundStructure Difference from 24-Methylenecycloartanol acetateOccurrence
24-MethylenecycloartanolParent compound (non-acetylated)Rice bran, barley, Euphorbia latex
24-MethylenecycloartanoneOxidized at C-3 (ketone instead of acetate)Euphorbia latex
CyclobranolIsomerization product with relocated double bondCommercial oryzanols, processed rice bran oil
24-Methylenecycloartanyl ferulate (24MCA-FA)Ferulate ester instead of acetateRice bran, barley
24-Methylenecycloartanyl caffeate (24MCA-CA)Caffeate ester instead of acetateBarley

Table 3: Comparison of 24-Methylenecycloartanol acetate with related compounds

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